Manganese dichloride

描述

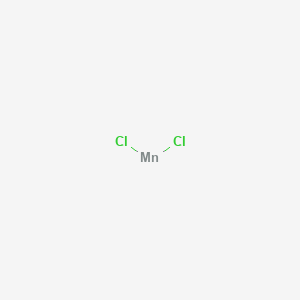

Manganese dichloride, also known as manganese(II) chloride, is an inorganic compound with the chemical formula MnCl₂. This compound exists in several hydrated forms, including the dihydrate (MnCl₂·2H₂O) and tetrahydrate (MnCl₂·4H₂O), with the tetrahydrate being the most common. This compound is typically a pink solid, characteristic of many manganese(II) compounds .

准备方法

Synthetic Routes and Reaction Conditions: Manganese dichloride can be synthesized through several methods:

- Manganese(IV) oxide reacts with concentrated hydrochloric acid to produce manganous chloride, water, and chlorine gas:

From Manganese(IV) Oxide and Hydrochloric Acid: MnO2+4HCl→MnCl2+2H2O+Cl2

This reaction was historically used for chlorine production . Manganese metal or manganese(II) carbonate reacts with hydrochloric acid to form manganous chloride:From Manganese Metal or Manganese(II) Carbonate: Mn+2HCl+4H2O→MnCl2(H2O)4+H2

MnCO3+2HCl+3H2O→MnCl2(H2O)4+CO2

生物活性

Manganese dichloride (MnCl₂) is a chemical compound that plays a significant role in various biological processes. It is particularly important due to its function as a cofactor for several enzymes and its impact on cellular mechanisms. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and associated health effects.

This compound is commonly used in molecular biology as a source of manganese ions. It serves multiple functions, including:

- Cofactor for Enzymes : MnCl₂ is essential for the activity of various enzymes, such as superoxide dismutase, which protects cells from oxidative stress by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide .

- Magnetic Resonance Imaging (MRI) : Manganese-enhanced MRI (MEMRI) utilizes MnCl₂ to improve contrast in imaging studies, particularly in neuroscience research to visualize neuronal connections .

- Biochemical Reactions : It can substitute magnesium ions in enzymatic reactions, enhancing the activity of certain nucleases and polymerases during DNA and RNA manipulations .

Manganese ions play crucial roles in cellular signaling and metabolic pathways. However, excessive exposure can lead to toxicity, particularly affecting the central nervous system (CNS).

Neurotoxicity

Research has demonstrated that high concentrations of MnCl₂ can induce neurotoxicity through several mechanisms:

- Mitophagy Induction : Studies show that MnCl₂ promotes mitophagy—a process where damaged mitochondria are removed—by enhancing BNIP3-mediated reactive oxygen species (ROS) generation. This leads to mitochondrial dysfunction and apoptosis in neuronal cells .

- Behavioral Impacts : Prolonged exposure to MnCl₂ has been linked to locomotor deficits and cognitive impairments in animal models, such as zebrafish. These studies observed decreased exploratory behaviors and increased apoptotic markers in the CNS .

Case Report on Manganese Toxicity

A notable case involved a 62-year-old patient receiving parenteral nutrition who developed hypermanganesaemia after prolonged exposure. The patient exhibited neurological symptoms consistent with manganism, including resting tremor and dyskinesia, underscoring the risks associated with manganese accumulation in the body .

Research Findings

Recent studies have provided insights into the biological effects of this compound:

Health Implications

While manganese is an essential trace element necessary for various physiological functions, excessive intake can lead to serious health issues:

- Manganism : A neurological condition resembling Parkinson's disease caused by chronic manganese exposure, characterized by tremors, rigidity, and cognitive decline.

- Oxidative Stress : Elevated levels of manganese can lead to increased ROS production, contributing to cellular damage and neurodegeneration.

科学研究应用

Catalysis and Electrocatalysis

Manganese Dichloride in Catalytic Reactions

this compound serves as a precursor for synthesizing manganese-based catalysts that are effective in various chemical reactions. For instance, it has been utilized in the development of electrocatalysts for converting carbon dioxide into carbon monoxide with remarkable efficiency. A study demonstrated that manganese-based heterogeneous catalysts achieved a faradaic efficiency of 97% for carbon monoxide production at low overpotential, showcasing their potential for carbon capture and utilization technologies .

Case Study: CO₂ Reduction

In research conducted by the Okinawa Institute of Science and Technology, manganese catalysts were engineered to facilitate the hydrogenation of carbon dioxide into valuable chemicals like formic acid. The catalyst exhibited over 6,000 turnovers before deactivation, indicating its effectiveness in sustainable chemical processes .

Biological Applications

Toxicity Studies

this compound is essential in biological systems but can also exhibit toxicity at elevated concentrations. A study utilizing Allium cepa (onion) roots showed that exposure to varying doses of this compound led to physiological and cytogenetic damage, including increased chromosomal abnormalities and oxidative stress indicators such as malondialdehyde levels .

| Dose (µM) | Germination (%) | Root Length (cm) | Chromosomal Abnormalities |

|---|---|---|---|

| Control | 100 | 5.0 | 2 |

| 250 | 80 | 4.2 | 5 |

| 500 | 60 | 3.5 | 10 |

| 1000 | 40 | 2.0 | 15 |

This data indicates a clear dose-dependent relationship between manganese exposure and adverse biological effects.

Materials Science

Synthesis of Nanostructured Materials

Recent advancements in materials engineering have highlighted the use of this compound in synthesizing nanostructured materials like manganese dioxide (MnO₂). Researchers at the Tokyo Institute of Technology developed methods to control the nanostructure of manganese dioxide through specific synthesis conditions, which can enhance its catalytic properties for applications in bioplastics and energy storage .

Environmental Applications

Remediation Techniques

this compound has been explored for its potential in environmental remediation processes, particularly in removing contaminants from water sources. Its ability to facilitate redox reactions makes it suitable for treating wastewater containing heavy metals and organic pollutants.

属性

IUPAC Name |

dichloromanganese;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFDGXZLMLFIJV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.Cl[Mn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H8MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7773-01-5 (Parent) | |

| Record name | Manganese chloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00858866 | |

| Record name | Manganese(II) chloride tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

1190 °C | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBILITY: 151 G/100 ML WATER AT 8 °C /TETRAHYDRATE/, SOLUBILITY: 656 G/100 ML WATER AT 100 °C /TETRAHYDRATE/, SOL IN ALCOHOL; INSOL IN ETHER /TETRAHYDRATE/, Soluble in pyridine, ethanol; insoluble in ether., 72.3 G/100 ML WATER @ 25 °C, 123.8 G/100 ML WATER @ 100 °C | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.977 @ 25 °C/4 °C | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Significant incr in activity of L-tyrosine hydroxylase in neostriatum, midbrain & hypocampus of rats 1 mo after chronic oral doses of manganese chloride. Augmentated enzymatic activity persisted in neostriatum, midbrain & hypothalamus on 3rd mo & remained elevated only in neostriatum on 6th mo., A study was carried out to investigate whether metallothionein can be induced in primary cultures of rat hepatocytes by heavy metals and organic chemicals. The cells were isolated from male Sprague-Dawley-rats after a single pass perfusion of the liver with collagenase-II. The metallothionein concentration was determined by a cadmium/hemoglobin radioassay procedure. The following compounds were tested: cadmium chloride; mercuric chloride; nickel chloride; cobalt chloride; lead acetate; manganese chloride; zinc chloride; sodium vanadate; ethanol; urethane; L-2-oxothiozolidine-4-carboxylate (L-OTCA); and dexamethasone. The cells were incubated for 48 hours with the chemical compounds in concentrations of less than 1.5 percent of the volume of the culture medium. In addition to monitoring the levels of metallothionein, the viability of the cells was assessed by measuring the protein synthesis activity and the cellular potassium ion concentration. ZnCl2 caused a 22 fold increase in the concentration of metallothionein, the mercury compound a 6.4 fold increase, and cadmium, cobalt and nickel compounds as well as dexamethasone caused two to four fold increases. The other compounds caused no changes. The authors conclude that those chemicals which cause metallothionein increases in-vitro should be classified as direct acting inducers while those that cause increases in-vivo should be classified as indirect acting inducers. | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pink trigonal crystals | |

CAS No. |

13446-34-9, 7773-01-5 | |

| Record name | Manganese chloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese(II) chloride tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese chloride (MnCl2), tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

650 °C | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。